740 Y-P

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

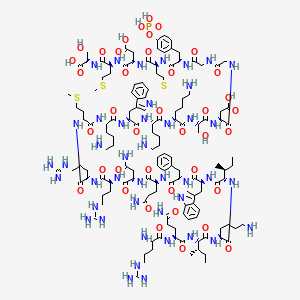

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C141H222N43O39PS3/c1-8-75(3)114(184-128(208)94(46-48-108(148)188)164-116(196)84(146)32-25-56-156-139(150)151)136(216)174-90(38-20-24-55-145)127(207)183-115(76(4)9-2)137(217)180-101(65-80-70-160-86-34-16-14-31-83(80)86)132(212)175-99(62-77-28-11-10-12-29-77)130(210)170-93(45-47-107(147)187)123(203)177-102(66-109(149)189)133(213)169-92(40-27-58-158-141(154)155)119(199)167-91(39-26-57-157-140(152)153)120(200)171-95(49-59-225-5)124(204)166-88(36-18-22-53-143)121(201)176-100(64-79-69-159-85-33-15-13-30-82(79)85)131(211)168-87(35-17-21-52-142)118(198)165-89(37-19-23-54-144)122(202)181-105(73-185)135(215)178-103(67-112(192)193)117(197)162-71-110(190)161-72-111(191)163-98(63-78-41-43-81(44-42-78)223-224(220,221)222)129(209)172-96(50-60-226-6)125(205)179-104(68-113(194)195)134(214)173-97(51-61-227-7)126(206)182-106(74-186)138(218)219/h10-16,28-31,33-34,41-44,69-70,75-76,84,87-106,114-115,159-160,185-186H,8-9,17-27,32,35-40,45-68,71-74,142-146H2,1-7H3,(H2,147,187)(H2,148,188)(H2,149,189)(H,161,190)(H,162,197)(H,163,191)(H,164,196)(H,165,198)(H,166,204)(H,167,199)(H,168,211)(H,169,213)(H,170,210)(H,171,200)(H,172,209)(H,173,214)(H,174,216)(H,175,212)(H,176,201)(H,177,203)(H,178,215)(H,179,205)(H,180,217)(H,181,202)(H,182,206)(H,183,207)(H,184,208)(H,192,193)(H,194,195)(H,218,219)(H4,150,151,156)(H4,152,153,157)(H4,154,155,158)(H2,220,221,222)/t75-,76-,84-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGMILZGRGEWHL-QYGSNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC6=CC=C(C=C6)OP(=O)(O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C141H222N43O39PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3270.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the 740 Y-P Mechanism of Action in the PI3K/AKT Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 740 Y-P peptide is a potent, cell-permeable phosphopeptide activator of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows. This compound serves as a critical tool for researchers studying the intricate roles of the PI3K/AKT pathway in cellular processes such as cell growth, proliferation, survival, and metabolism. Its ability to specifically activate this pathway provides a means to dissect its downstream effects and explore its therapeutic potential.

Introduction to the PI3K/AKT Pathway and the Role of this compound

The PI3K/AKT signaling pathway is a crucial intracellular cascade that responds to a variety of extracellular signals, including growth factors and hormones, to regulate fundamental cellular activities.[1] The central enzyme in this pathway is PI3K, a heterodimer composed of a regulatory subunit (p85) and a catalytic subunit (p110).[2][3] In its quiescent state, the p85 subunit inhibits the kinase activity of the p110 subunit.[4]

Activation of the PI3K pathway is typically initiated by the binding of growth factors to their receptor tyrosine kinases (RTKs), leading to receptor autophosphorylation. This creates docking sites for the SH2 domains of the p85 regulatory subunit of PI3K.[3] This interaction recruits the PI3K enzyme to the plasma membrane and relieves the inhibitory constraint on the p110 catalytic subunit, leading to its activation.[4] Activated p110 then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5]

The this compound peptide is a synthetic phosphopeptide designed to mimic the action of phosphorylated tyrosine residues on activated RTKs or their adaptor proteins, such as Insulin Receptor Substrate-1 (IRS-1). By directly binding to the SH2 domains of the p85 subunit, this compound bypasses the need for upstream receptor activation and directly stimulates PI3K activity.[6] This makes it an invaluable tool for the specific and controlled activation of the PI3K/AKT pathway in experimental settings.

Physicochemical Properties and Structure of this compound

The this compound peptide is a well-characterized molecule with defined physical and chemical properties.

| Property | Value | Reference |

| Full Name | PDGFR 740Y-P | [7] |

| Synonyms | 740YPDGFR | [6][7] |

| Molecular Formula | C141H222N43O39PS3 | |

| Molecular Weight | 3270.72 g/mol | |

| Amino Acid Sequence | Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-Ser-Asp-Gly-Gly-pTyr-Met-Asp-Met-Ser | |

| Modification | Phosphorylation at Tyrosine-21 (pTyr) | |

| Purity | ≥85% (HPLC) | |

| Solubility | Soluble to 1 mg/ml in water. |

Mechanism of Action: this compound as a PI3K Activator

The primary mechanism of action of this compound is its direct interaction with the regulatory subunit of PI3K, p85. This interaction mimics the physiological activation of PI3K by upstream signaling molecules.

Binding to the p85 SH2 Domains

Allosteric Activation of the p110 Catalytic Subunit

In the basal state, the p85 subunit holds the p110 catalytic subunit in an inhibited conformation.[4] The binding of this compound to the SH2 domains of p85 induces a conformational change in the p85 subunit.[12] This allosteric change is transmitted to the p110 subunit, relieving the inhibition and leading to the activation of its lipid kinase activity.[12]

Downstream Signaling Cascade

Once activated, the p110 catalytic subunit of PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane.[1] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably AKT and its upstream activator, PDK1.[13] This co-localization at the membrane facilitates the phosphorylation and full activation of AKT by PDK1 and other kinases like mTORC2.[13] Activated AKT then phosphorylates a wide array of downstream substrates, leading to the regulation of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[14]

Quantitative Data on the Effects of this compound

The activation of the PI3K/AKT pathway by this compound leads to measurable downstream cellular effects. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on AKT Phosphorylation

| Cell Line | This compound Concentration | Treatment Time | Fold Increase in p-AKT (Ser473) | Reference |

| HeLa | Not specified | Not specified | Reversed inhibition of Akt phosphorylation | [14] |

| SH-SY5Y | 21 µM | 60 minutes | ~1.8-fold | [15] |

| Hippocampal Neurons | Not specified | 48 hours | 1.27-fold (p-GSK3β, a downstream target) | [15] |

Table 2: Effect of this compound on Cell Proliferation and Viability

| Cell Line | Assay | This compound Concentration | Effect | Reference |

| T24 Bladder Cancer | CCK-8 | Not specified | Reversed ropivacaine-induced inhibition of viability | [16] |

| 5639 Bladder Cancer | CCK-8 | Not specified | Reversed ropivacaine-induced inhibition of viability | [16] |

| HCT116 Colorectal Cancer | CCK-8 | Not specified | Reversed PlncRNA-1 inhibition-induced suppression of proliferation | [17] |

| SW480 Colorectal Cancer | CCK-8 | Not specified | Reversed PlncRNA-1 inhibition-induced suppression of proliferation | [17] |

| HeLa | CCK-8 & EdU | Not specified | Counteracted GSK3B knockdown/inhibition-induced suppression of viability and proliferation | [14] |

Note: Specific IC50 values for this compound's effect on cell proliferation are not consistently reported as it is primarily used as a pathway activator in combination with other treatments.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

Immunoprecipitation of p85 and Western Blotting for Associated Proteins

This protocol is designed to demonstrate the interaction of PI3K with other signaling molecules upon activation by this compound.

Materials:

-

Cells of interest

-

This compound peptide

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EGTA, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)[2]

-

Anti-p85 antibody

-

Protein A/G agarose beads

-

Wash Buffer (Lysis buffer without inhibitors)

-

SDS-PAGE sample buffer

-

Antibodies for western blotting (e.g., anti-p110, anti-phosphotyrosine)

Protocol:

-

Culture cells to the desired confluency and treat with the desired concentration of this compound for the appropriate time.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-p85 antibody overnight at 4°C.

-

Add Protein A/G agarose beads to capture the immunocomplexes.

-

Wash the beads several times with Wash Buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform western blotting with antibodies against proteins of interest to detect interaction partners.

In Vitro PI3K Kinase Assay with this compound

This assay directly measures the kinase activity of PI3K in the presence of this compound. This protocol is adapted from commercially available PI3K activity assay kits.

Materials:

-

Recombinant PI3K (p85/p110) enzyme

-

This compound peptide

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

PIP2 substrate

-

ATP (containing γ-³²P-ATP for radioactive detection, or for use with ADP-Glo™ assay)

-

Kinase detection reagent (e.g., ADP-Glo™ from Promega)

Protocol:

-

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant PI3K enzyme, and varying concentrations of this compound.

-

Incubate for a short period to allow for the binding of this compound to the p85 subunit.

-

Initiate the kinase reaction by adding the PIP2 substrate and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Detect the product (PIP3) or the consumption of ATP (generation of ADP) using an appropriate method (e.g., autoradiography for radioactive assays or a luminescence-based assay like ADP-Glo™).

Western Blot Analysis of AKT Phosphorylation

This is a standard method to assess the activation of the PI3K/AKT pathway in cells treated with this compound.

Materials:

-

Cells of interest

-

This compound peptide

-

Cell lysis buffer (as in 5.1)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with various concentrations of this compound for different time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the anti-phospho-AKT (Ser473) primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total AKT antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in AKT phosphorylation.[13]

Conclusion

The this compound phosphopeptide is a powerful and specific tool for the activation of the PI3K/AKT signaling pathway. Its mechanism of action, involving direct binding to the p85 regulatory subunit and subsequent allosteric activation of the p110 catalytic subunit, allows for the targeted investigation of this critical cellular pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of cell signaling, drug discovery, and the molecular basis of various diseases. Further research to determine the precise binding kinetics of this compound and to explore its effects in a wider range of cellular contexts will continue to enhance its utility as a research tool.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Overexpression of 14-3-3ζ in cancer cells activates PI3K via binding the p85 regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A p85 isoform switch enhances PI3K activation on endosomes by a MAP4- and PI3P-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | PI3K Activator | TargetMol [targetmol.com]

- 8. A Cross-Species Study of PI3K Protein-Protein Interactions Reveals the Direct Interaction of P85 and SHP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ropivacaine inhibits proliferation and invasion and promotes apoptosis and autophagy in bladder cancer cells via inhibiting PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Function of 740 Y-P in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, the precise regulation of protein phosphorylation is paramount to controlling a myriad of cellular processes, from proliferation and survival to metabolism and migration. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that is frequently activated by receptor tyrosine kinases (RTKs). This guide delves into the function and utility of a key research tool, the synthetic phosphopeptide 740 Y-P, a potent and cell-permeable activator of PI3K. Understanding the mechanism of this compound provides valuable insights into the direct activation of PI3K and serves as a powerful tool for investigating the downstream consequences of this critical signaling pathway.

The Role of this compound in PI3K Activation

The this compound peptide is a synthetic phosphopeptide that mimics the phosphorylated tyrosine residue at position 740 of the Platelet-Derived Growth Factor Receptor Beta (PDGFR-β). This specific phosphotyrosine residue, within a YMDM motif, serves as a high-affinity binding site for the Src Homology 2 (SH2) domains of the p85 regulatory subunit of Class IA PI3K.

By binding to the SH2 domains of p85, this compound effectively mimics the recruitment of PI3K to an activated receptor. This binding event induces a conformational change in the p85-p110 heterodimer, which relieves the inhibitory constraints imposed by the p85 subunit on the p110 catalytic subunit. The result is the activation of the lipid kinase activity of p110, which then proceeds to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits downstream effectors, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to its activation and the propagation of the signaling cascade.

It is important to note that while Insulin Receptor Substrate 1 (IRS-1) is a crucial scaffold protein in insulin and IGF-1 signaling that also activates PI3K by providing phosphotyrosine binding sites for p85, the function of this compound is distinct. This compound directly activates PI3K by mimicking a specific phosphorylation site on a growth factor receptor, bypassing the need for receptor activation and IRS-1 phosphorylation.

Quantitative Data: Binding Affinities

| Phosphopeptide Ligand | p85 SH2 Domain | Dissociation Constant (Kd) | Technique | Reference |

| PDGFR-β pY751 peptide | N-terminal SH2 | 300 nM | Isothermal Titration Calorimetry | [1] |

| IRS-1 derived pYMXM peptides | N- and C-terminal SH2 | 0.3 - 3 nM | Surface Plasmon Resonance | [2] |

| Diphosphorylated PDGFR-β peptide (pY740/pY751) | Full-length p85 | Not specified, but induces dimerization | Size-exclusion chromatography | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate PI3K/AKT signaling.

Cell Treatment with this compound for PI3K Pathway Activation

This protocol describes the general procedure for treating cultured cells with the cell-permeable this compound peptide to activate the PI3K/AKT pathway.

Materials:

-

Cultured cells of interest (e.g., NIH 3T3, HeLa, or specific research models)

-

Complete cell culture medium

-

This compound peptide (lyophilized)

-

Sterile, nuclease-free water or appropriate solvent for reconstitution (e.g., DMSO, check manufacturer's recommendation)[4][5]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Reconstitution of this compound: Reconstitute the lyophilized this compound peptide in sterile water or another recommended solvent to create a concentrated stock solution (e.g., 1 mg/mL). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or as recommended by the manufacturer.

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Serum Starvation (Optional): To reduce basal PI3K/AKT activity, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 4-24 hours prior to treatment.

-

Preparation of Working Solution: Dilute the this compound stock solution in a serum-free or complete medium to the desired final concentration. A common working concentration is 20-50 µg/mL.[5][6]

-

Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the this compound working solution.

-

Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the specific cell type and the downstream endpoint being measured.

-

Cell Lysis: Following incubation, wash the cells with ice-cold PBS and proceed with cell lysis for downstream analysis (e.g., Western blotting, immunoprecipitation, or kinase assays).

Immunoprecipitation of p85 and Western Blot Analysis of AKT Phosphorylation

This protocol details the steps to confirm the activation of the PI3K/AKT pathway by assessing the phosphorylation of AKT at Serine 473 following treatment with this compound.

Materials:

-

Cell lysates from control and this compound-treated cells

-

Anti-p85 PI3K antibody

-

Protein A/G agarose or magnetic beads

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Lysis: Lyse the control and this compound-treated cells in ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Immunoprecipitation of p85 (Optional, for confirming interaction): a. Incubate a portion of the cell lysate (e.g., 500 µg) with an anti-p85 antibody for 2-4 hours at 4°C with gentle rotation. b. Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C. c. Pellet the beads by centrifugation and wash them three times with ice-cold wash buffer. d. Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

-

Western Blotting for AKT Phosphorylation: a. Normalize the protein concentration of the remaining cell lysates. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of PI3K activation by this compound and the subsequent downstream signaling cascade.

Caption: Activation of the PI3K/AKT pathway by this compound.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow to study the effects of this compound on a cellular process.

Caption: A generalized experimental workflow for investigating this compound.

Conclusion

The this compound phosphopeptide is an invaluable tool for the direct and specific activation of PI3-Kinase. By mimicking a key phosphotyrosine docking site on an activated growth factor receptor, it allows researchers to bypass upstream signaling events and directly probe the consequences of PI3K/AKT pathway activation. This technical guide provides a foundational understanding of its mechanism, quantitative binding context, and practical experimental protocols. The provided diagrams offer a visual representation of the signaling cascade and a roadmap for experimental design. For researchers in cell signaling, cancer biology, and drug development, a thorough understanding and application of tools like this compound are essential for dissecting the complexities of cellular regulation and identifying novel therapeutic targets.

References

- 1. pnas.org [pnas.org]

- 2. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding of a diphosphotyrosine-containing peptide that mimics activated platelet-derived growth factor receptor beta induces oligomerization of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The 740 Y-P Phosphopeptide: A Technical Guide to a Cell-Permeable PI3K Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 740 Y-P phosphopeptide, also known as PDGFR 740Y-P, is a valuable research tool for the targeted activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2][3] This synthetic, cell-permeable phosphopeptide mimics the phosphorylated tyrosine motif of the Platelet-Derived Growth Factor Receptor (PDGFR), enabling the direct engagement and activation of the p85 regulatory subunit of Class IA PI3Ks.[2][4][5] Its ability to specifically activate this critical signaling node has made it instrumental in elucidating the downstream effects of PI3K signaling in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of the this compound phosphopeptide, complete with detailed protocols and data presentation.

Introduction and Discovery

The discovery of the this compound phosphopeptide stems from the broader investigation into the intricate signaling mechanisms of receptor tyrosine kinases (RTKs). It was established that upon ligand binding, RTKs such as the PDGFR undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domains. These phosphorylated tyrosines serve as docking sites for proteins containing Src Homology 2 (SH2) domains, including the p85 regulatory subunit of PI3K. The binding of p85 to these phosphotyrosine motifs relieves its inhibitory constraint on the p110 catalytic subunit, leading to the activation of PI3K. The this compound phosphopeptide was designed as a synthetic mimic of the phosphorylated tyrosine 740 residue of PDGFR, a key binding site for the p85 subunit. By incorporating a cell-penetrating peptide sequence, this phosphopeptide can traverse the cell membrane and directly activate the PI3K pathway, bypassing the need for receptor stimulation.

Physicochemical Properties and Quantitative Data

The this compound phosphopeptide is a synthetic peptide with specific physicochemical characteristics that are crucial for its function.

| Property | Value | Reference |

| Full Sequence | RQIKIWFQNRRMKWKKSDGGY(p) MDMS | [4][6] |

| Molecular Weight | 3270.70 g/mol | [1] |

| Purity | Typically ≥85% (HPLC) | [5][6] |

| Solubility | Soluble in water to 1 mg/ml | [4][6] |

Binding Affinity:

| Analyte | Ligand | Method | Dissociation Constant (Kd) |

| p85α N-terminal SH2 Domain | Phosphopeptide (pYVNV) | Fluorescence Polarization | 40 nM |

| p85α C-terminal SH2 Domain | Phosphopeptide (pYVNV) | Fluorescence Polarization | 1.2 µM |

Note: The above data is illustrative of typical p85 SH2 domain binding affinities and is not specific to the this compound phosphopeptide.

Mechanism of Action and Signaling Pathway

The this compound phosphopeptide activates the PI3K pathway through a direct and specific mechanism.

Once inside the cell, the phosphopeptide binds to the SH2 domains of the p85 regulatory subunit of PI3K. This binding event induces a conformational change in p85, which alleviates its inhibitory effect on the associated p110 catalytic subunit. The now-active p110 subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream signaling proteins with pleckstrin homology (PH) domains, most notably PDK1 and Akt (also known as Protein Kinase B), to the plasma membrane. This colocalization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a wide array of downstream targets, leading to the regulation of diverse cellular processes.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

The synthesis of the this compound phosphopeptide is achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Tyr(PO(OBzl)OH)-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Reverse-phase HPLC system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the this compound sequence.

-

Phosphotyrosine Coupling: At the position of the tyrosine residue, use Fmoc-Tyr(PO(OBzl)OH)-OH for the coupling step. The benzyl protecting group on the phosphate is stable to piperidine but will be removed during the final cleavage.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

In Vitro PI3K Activity Assay

This assay measures the ability of the this compound phosphopeptide to activate PI3K in vitro by quantifying the production of PIP3.

Materials:

-

Recombinant active PI3K (p110/p85)

-

This compound phosphopeptide

-

PIP2 substrate

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or cold ATP

-

Lipid extraction reagents (e.g., chloroform, methanol, HCl)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or ELISA-based detection system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant PI3K enzyme, kinase buffer, and the this compound phosphopeptide at the desired concentration. Include a control reaction without the phosphopeptide.

-

Substrate Addition: Add the PIP2 substrate to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive detection).

-

Incubation: Incubate the reaction at 30°C for 20-30 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol extraction method.

-

TLC Separation: Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water).

-

Detection and Quantification:

-

Radioactive: Expose the TLC plate to a phosphor screen and quantify the amount of ³²P-labeled PIP3 using a phosphorimager.

-

Non-Radioactive: Utilize an ELISA-based method where the produced PIP3 is captured by a specific antibody and detected with a secondary antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.

-

Cell-Based Assay for PI3K Pathway Activation

This protocol describes how to treat cells with the this compound phosphopeptide and subsequently analyze the phosphorylation of downstream targets, such as Akt, by Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, NIH3T3)

-

Cell culture medium and supplements

-

This compound phosphopeptide

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 4-16 hours prior to treatment.

-

Treatment: Treat the cells with the desired concentration of this compound phosphopeptide (typically 20-50 µg/mL). Include a vehicle-treated control.

-

Incubation: Incubate the cells for the desired time period (e.g., 30 minutes to 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Western Blotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

Conclusion

The this compound phosphopeptide is a powerful and specific tool for the activation of the PI3K signaling pathway. Its cell-permeable nature allows for the direct interrogation of PI3K function in a wide range of cellular contexts. The experimental protocols provided in this guide offer a starting point for researchers to utilize this valuable reagent in their own investigations. Further characterization of its binding kinetics and downstream signaling effects through quantitative proteomics will continue to expand our understanding of the multifaceted roles of the PI3K pathway in health and disease.

References

- 1. Quantitative phosphoproteomic analysis of the PI3K‐regulated signaling network | Semantic Scholar [semanticscholar.org]

- 2. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative phosphoproteomic analysis of the PI3K-regulated signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphoproteomics by Mass Spectrometry: insights, implications, applications, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 6. The current state of the art of quantitative phosphoproteomics and its applications to diabetes research - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PI3K/Akt Signaling Pathway in Neuronal Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal cell survival is a fundamental process essential for the development and maintenance of the nervous system. Dysregulation of neuronal survival pathways is a hallmark of numerous neurodegenerative diseases. The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade has emerged as a central mediator of neuronal survival, responding to a variety of extracellular signals, including those from growth factors. This technical guide provides an in-depth exploration of the core mechanisms of the PI3K/Akt pathway in promoting neuronal survival, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events. While the specific peptide "740 Y-P" was not identified in a broad literature search, this guide focuses on the well-established signaling pathways that such a molecule would likely modulate to effect neuronal survival, providing a valuable resource for researchers in the field.

Introduction to the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, differentiation, and, most notably for the nervous system, cell survival.[1][2][3] This pathway is often activated by receptor tyrosine kinases (RTKs) in response to growth factors such as Fibroblast Growth Factors (FGFs) and Platelet-Derived Growth Factor (PDGF).[2][4]

Activation of PI3K leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most prominently the serine/threonine kinase Akt (also known as Protein Kinase B).[1][5] Once activated, Akt phosphorylates a multitude of downstream targets, thereby orchestrating a pro-survival cellular response.

Core Signaling Cascade

The activation of the PI3K/Akt pathway is a tightly regulated process initiated by extracellular cues.

-

Activation by Growth Factors: Growth factors, such as FGFs, bind to their corresponding receptor tyrosine kinases (FGFRs).[4][6][7][8] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor.[7][8]

-

PI3K Recruitment and Activation: The phosphorylated tyrosine residues on the activated receptor serve as docking sites for the p85 regulatory subunit of PI3K.[2] This interaction relieves the inhibitory constraint of p85 on the p110 catalytic subunit, leading to the activation of PI3K.

-

PIP3 Generation and Akt Activation: Activated PI3K phosphorylates PIP2 to form PIP3.[1] PIP3 recruits Akt to the plasma membrane via its pleckstrin homology (PH) domain. This co-localization facilitates the phosphorylation and full activation of Akt by other kinases, such as PDK1.

-

Downstream Effectors of Akt: Activated Akt phosphorylates a wide range of downstream proteins to promote cell survival. Key targets include:

-

Inhibition of Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9.[9]

-

Activation of Transcription Factors: Akt can influence the activity of transcription factors like CREB and NF-κB, leading to the expression of pro-survival genes.

-

Regulation of mTOR: Akt can activate the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.[5][10]

-

Quantitative Data on PI3K/Akt-Mediated Neuronal Survival

The following tables summarize quantitative data from studies investigating the role of the PI3K/Akt pathway in neuronal survival.

| Model System | Treatment | Endpoint Measured | Result | Reference |

| Primary Cortical Neurons | HNE-induced oxidative stress | Cell Viability | ALCAR+LA co-treatment significantly protected neurons from HNE-mediated toxicity. | [9] |

| Primary Cortical Neurons | HNE-induced oxidative stress | BAD phosphorylation | ALCAR+LA co-treatment led to an up-regulation of PI3K pathway-mediated enhanced BAD phosphorylation. | [9] |

| Hippocampal Neurons | PI3K-activating peptide | Akt phosphorylation (Ser-473) | 48h treatment with 50 µg/ml peptide increased Akt phosphorylation to 142 ± 18.2% of control. | [11] |

| Hippocampal Neurons | Akt inhibitors (Akt 1/2 inhibitor, deguelin) | Synapsin levels | 48h treatment resulted in a 50% reduction in synapsin levels. | [11] |

| p73-/- Cortical Neurons | Apoptotic stimuli | Neuronal Survival | Overexpression of ΔNp73 isoforms rescued cortical neurons from apoptosis induced by PI3-kinase pathway inhibition. | [12] |

Experimental Protocols

Primary Neuronal Culture

Objective: To establish a primary culture of cortical neurons for studying survival signaling pathways.

Materials:

-

E17-E18 rat or mouse embryos

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation system

-

Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

-

Culture plates coated with poly-D-lysine and laminin

Protocol:

-

Dissect the cerebral cortices from E17-E18 embryos in ice-cold dissection medium.

-

Mince the tissue and incubate with a papain solution at 37°C for a predetermined time (e.g., 15-30 minutes) to dissociate the tissue.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the cells at a desired density onto coated culture plates.

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

-

Perform partial media changes every 2-3 days.

Western Blotting for Phospho-Akt

Objective: To quantify the activation of Akt by measuring its phosphorylation at key residues (e.g., Ser473 and Thr308).

Materials:

-

Cultured neurons

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cultured neurons with the experimental compounds (e.g., growth factors, inhibitors, or peptides).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

Neuronal Viability Assay (MTT Assay)

Objective: To assess the viability of neuronal cultures following experimental treatments.

Materials:

-

Cultured neurons in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Plate neurons in a 96-well plate and allow them to adhere and differentiate.

-

Treat the cells with the compounds of interest for the desired duration.

-

Add MTT solution to each well and incubate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express the results as a percentage of the control (untreated) cells.

Visualizing the Signaling Pathways

PI3K/Akt Signaling Pathway in Neuronal Survival

Caption: PI3K/Akt signaling cascade promoting neuronal survival.

Experimental Workflow for Assessing Neuronal Survival

Caption: Workflow for evaluating neuroprotective compounds.

Conclusion

The PI3K/Akt signaling pathway is a cornerstone of neuronal survival, integrating signals from the extracellular environment to regulate the cellular machinery of life and death. A thorough understanding of this pathway is paramount for the development of novel therapeutic strategies for neurodegenerative diseases. While the specific entity "this compound" remains elusive in the broader scientific literature, the principles, protocols, and pathways detailed in this guide provide a robust framework for investigating any molecule purported to influence neuronal survival. By targeting key nodes within the PI3K/Akt cascade, it may be possible to develop effective treatments to protect neurons from degeneration and preserve neurological function.

References

- 1. m.youtube.com [m.youtube.com]

- 2. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of PI3K/PKG/ERK1/2 signaling pathways in cortical neurons to trigger protection by co-treatment of acetyl-L-carnitine and α-lipoic acid against HNE-mediated oxidative stress and neurotoxicity: Implications for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphoinositide-3-Kinase Activation Controls Synaptogenesis and Spinogenesis in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p73 Is Required for Survival and Maintenance of CNS Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cell Permeability of 740 Y-P

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a synthetic, cell-permeable phosphopeptide that has garnered significant interest within the research community for its potent and specific activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[1] By mimicking the phosphorylated tyrosine motif of platelet-derived growth factor receptor (PDGFR), this compound directly engages the regulatory subunit of PI3K, p85, leading to the activation of the catalytic subunit, p110.[1][2] This targeted activation of a critical cellular signaling cascade has made this compound an invaluable tool for investigating the multifaceted roles of PI3K in cellular processes such as cell growth, proliferation, survival, and metabolism.[3][4] This technical guide provides a comprehensive overview of the cell permeability of this compound, its mechanism of action, and the experimental protocols for its application.

Data Presentation

While direct quantitative data on the cell permeability of this compound, such as permeability coefficients (Papp) or intracellular concentration measurements, are not extensively available in the public domain, its biological activity in various cell-based assays strongly supports its cell-penetrating capabilities. The effective concentrations used in these studies provide an indirect measure of its ability to cross the cell membrane and engage its intracellular target.

| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| Mitogenic Response | C2 Muscle Cells | 50 µg/mL | 48 hours | Stimulation of mitogenesis | [1] |

| Neuronal Survival | Rat Cerebellar Granule Neurons | Dose-dependent | Not specified | Promotion of cell survival | [3] |

| PI3K/Akt Activation | Human Melanoma MNT-1 Cells | 20 µM | 24 hours | Activation of PI3K/Akt pathway | [3] |

| PI3K/Akt Activation | NIH 3T3 Cells | 50 µg/mL | 2 hours | Activation of PI3K | [1] |

| Apoptosis Inhibition | Colorectal Cancer Cells (HCT116 and SW480) | Not specified | Not specified | Reversal of PlncRNA-1 inhibition-induced apoptosis | [4] |

Table 1: Summary of this compound Biological Activity in Cell-Based Assays

| Property | Value | Reference |

| Binding Affinity (Kd) | ||

| p85 N-terminal SH2 domain to phosphopeptides | 0.3 to 3 nM | [5] |

| p85β to pYSLM phosphopeptide | Low nanomolar | [6] |

Mechanism of Action: PI3K/Akt Signaling Pathway Activation

This compound activates the PI3K/Akt signaling pathway through a direct interaction with the SH2 domains of the p85 regulatory subunit of Class IA PI3K.[2][7] In its basal state, the p85 subunit holds the p110 catalytic subunit in an inhibited conformation. The binding of a phosphopeptide, such as this compound, to the SH2 domains of p85 induces a conformational change in the p85-p110 heterodimer.[7][8] This allosteric regulation relieves the inhibition of the p110 catalytic subunit, allowing it to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[9][10]

PIP3 acts as a second messenger, recruiting proteins containing pleckstrin homology (PH) domains to the plasma membrane. Key among these is the serine/threonine kinase Akt (also known as Protein Kinase B).[10] The recruitment of Akt to the plasma membrane facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[9] Once activated, Akt phosphorylates a wide array of downstream substrates, leading to the regulation of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[11]

Caption: PI3K/Akt signaling pathway activated by this compound.

Experimental Protocols

Cell Treatment with this compound and Lysate Preparation for Immunoblotting

This protocol is adapted from a study using NIH 3T3 cells and is a general guideline that can be optimized for other cell lines.[1]

Materials:

-

Cells of interest (e.g., NIH 3T3 cells)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mn2+ free

-

Fetal Calf Serum (FCS)

-

This compound peptide

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Lysis Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 10% Glycerol, 2% NP-40, 0.25% deoxycholate, 1 mM EDTA, 1 mM Sodium Orthovanadate, Protease Inhibitor Cocktail)

-

Streptavidin-agarose beads

-

SDS-PAGE sample buffer

Procedure:

-

Cell Culture: Culture cells to the desired confluency in their appropriate complete medium.

-

Cell Harvest and Resuspension: Harvest approximately 2 x 10^6 cells. Wash the cells once with Ca2+ and Mn2+ free HBSS. Resuspend the cell pellet in HBSS containing 10% FCS.

-

This compound Treatment: Add this compound to the cell suspension to a final concentration of 50 µg/mL. For a control, add an equal volume of PBS.

-

Incubation: Incubate the cells in suspension at 37°C for 2 hours.

-

Washing: Centrifuge the cells to pellet them. Wash the cell pellet once with PBS to remove non-internalized peptide.

-

Trypsinization: Briefly treat the cells with trypsin to degrade any remaining extracellular, non-internalized peptide.

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 1 hour with occasional vortexing.

-

Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Affinity Precipitation (Optional, for detecting interaction with biotinylated probes): Transfer the supernatant to a new tube and incubate with streptavidin-agarose beads for 1 hour at 4°C to pull down biotinylated molecules.

-

Washing Beads: Wash the beads three times with Lysis Buffer.

-

Sample Preparation for SDS-PAGE: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes.

-

Immunoblotting: Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose membrane for immunoblotting with appropriate antibodies (e.g., anti-p85).

Caption: Experimental workflow for this compound treatment and cell lysis.

Conclusion

This compound is a well-established, cell-permeable activator of the PI3K/Akt signaling pathway. Its ability to penetrate the cell membrane and directly engage the p85 regulatory subunit of PI3K makes it a powerful tool for dissecting the complex roles of this pathway in health and disease. While quantitative data on its permeability characteristics remain to be fully elucidated, the wealth of functional data from cellular assays underscores its efficacy. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research into the diverse biological functions regulated by PI3K signaling. Future studies focusing on the quantitative assessment of this compound's cell entry and intracellular concentration will further enhance its utility as a precise chemical probe.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Specific phosphopeptide binding regulates a conformational change in the PI 3-kinase SH2 domain associated with enzyme activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure of p85ni in Class IA Phosphoinositide 3-Kinase Exhibits Interdomain Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K and Akt as molecular targets for cancer therapy: current clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of the 740 Y-P Peptide to the p85 Subunit of PI3K

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the phosphorylated tyrosine 740 peptide (740 Y-P) and the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K). This interaction is a critical event in the activation of the PI3K/Akt signaling pathway, a key regulator of cell growth, proliferation, and survival. Understanding the quantitative and mechanistic details of this binding is crucial for the development of targeted therapeutics.

Quantitative Binding Data

The binding affinity of the this compound peptide to the SH2 domains of the p85 subunit has been determined using various biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.

| Peptide | p85 Subunit Domain | Method | Dissociation Constant (Kd) | Reference |

| PDGFR β-receptor pY740 peptide | N-terminal SH2 domain | Isothermal Titration Calorimetry (ITC) | 300 nM | [1] |

| Phosphopeptides with YMXM motif | N-terminal & C-terminal SH2 domains | Surface Plasmon Resonance (SPR) | 0.3 - 3 nM | [2] |

Note: The this compound peptide is derived from the platelet-derived growth factor receptor (PDGFR), which contains a YMXM motif recognized by the p85 SH2 domains.

Signaling Pathway

The binding of a phosphopeptide, such as the this compound peptide, to the p85 subunit of PI3K is an initial and critical step in the activation of the PI3K/Akt signaling cascade. Upon growth factor stimulation, receptor tyrosine kinases (RTKs) like PDGFR become autophosphorylated, creating docking sites for SH2 domain-containing proteins. The p85 subunit of PI3K binds to these phosphotyrosine residues, leading to a conformational change that activates the p110 catalytic subunit of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.

References

Unveiling the In Vitro Bioactivity of 740 Y-P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

740 Y-P is a cell-permeable phosphopeptide that has emerged as a potent activator of phosphoinositide 3-kinase (PI3K). Its ability to specifically target and activate the PI3K/Akt signaling pathway has made it a valuable tool for in vitro research in various fields, including cancer biology, neuroscience, and cell metabolism. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its mechanism of action, quantitative data from various assays, and detailed experimental protocols.

Mechanism of Action: A Direct Activator of the PI3K/Akt Pathway

This compound functions as a direct activator of Class IA PI3Ks by mimicking the effect of phosphorylated receptor tyrosine kinases (RTKs). It is a phosphopeptide that binds with high affinity to the Src Homology 2 (SH2) domains of the p85 regulatory subunit of PI3K.[1][2][3] This binding event induces a conformational change in the p85 subunit, which in turn relieves its inhibitory constraint on the p110 catalytic subunit. The now-active p110 subunit can then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to the regulation of diverse cellular processes such as cell survival, growth, proliferation, and metabolism.

Below is a diagram illustrating the signaling pathway activated by this compound.

Quantitative Biological Activity

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cell Viability | SGC-996 (Gastric Cancer) | IC50 | 9.32 µM | [4] |

| Cell Viability | NOZ (Bile Duct Cancer) | IC50 | 9.91 µM | [4] |

| PI3K Activation | Human Melanoma MNT-1 | Effective Concentration | 20 µM | [5] |

| Neuronal Survival | Rat Cerebellar Granule Neurons | Effective Concentration | Not specified | [3] |

| Mitogenic Activity | C2 Muscle Cells | Effective Concentration | 50 µg/mL (~15 µM) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the in vitro biological activity of this compound.

Western Blotting for Akt Phosphorylation

This protocol is designed to detect the activation of the PI3K pathway by measuring the phosphorylation of its key downstream effector, Akt.

Materials:

-

Cells of interest

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO or water).

-

Cell Lysis: Wash cells with cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt, total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add a chemiluminescent substrate.

-

Data Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt and loading control signals.

In Vitro PI3K Kinase Activity Assay

This is a general protocol for measuring the kinase activity of PI3K in a cell-free system. This assay can be adapted to use this compound as an activator. Commercially available kits, such as those based on Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or luminescence (e.g., ADP-Glo™), are often used.

Principle (Luminescence-based, e.g., ADP-Glo™): The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the PI3K activity.

Materials:

-

Recombinant PI3K enzyme (p110/p85)

-

This compound

-

PIP2 substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. This includes the kinase, substrate, ATP, and detection reagents.

-

Reaction Setup: In a multi-well plate, combine the recombinant PI3K enzyme, this compound at various concentrations, and the PIP2 substrate in the kinase assay buffer.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at the recommended temperature and for the appropriate time.

-

Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. Plot the signal against the concentration of this compound to determine the EC50 for activation.

Cell Viability Assay

Cell viability assays are used to assess the effect of this compound on cell proliferation and cytotoxicity. The MTT and CellTiter-Glo® assays are two common methods.

Principle (MTT Assay): Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Materials:

-

Cells of interest

-

This compound

-

Cell culture medium

-

MTT solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Cell Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-treated and untreated controls.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of this compound to determine the IC50 or EC50.

Conclusion

This compound is a well-established and potent in vitro activator of the PI3K/Akt signaling pathway. Its direct interaction with the p85 regulatory subunit provides a specific mechanism for pathway activation, making it an invaluable reagent for studying the multifaceted roles of PI3K signaling in cellular function. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their in vitro studies. Further investigation into the precise binding kinetics of this compound with p85 would provide an even more complete understanding of its molecular interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | PI 3-kinase | Tocris Bioscience [tocris.com]

- 4. PI3K Phosphorylation Is Linked to Improved Electrical Excitability in an In Vitro Engineered Heart Tissue Disease Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

The Role of 740 Y-P in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of 740 Y-P, a cell-permeable phosphopeptide activator of Phosphoinositide 3-kinase (PI3K), in the context of cancer cell proliferation studies. By activating the crucial PI3K/AKT signaling pathway, this compound serves as a valuable tool to investigate the mechanisms driving cancer cell growth and survival. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data from relevant studies.

Introduction to this compound

This compound is a synthetic phosphopeptide that mimics the phosphorylated tyrosine residue (Y740) of the Platelet-Derived Growth Factor Receptor (PDGFR). This specific phosphopeptide sequence is designed to bind with high affinity to the SH2 domains of the p85 regulatory subunit of PI3K, thereby activating its catalytic p110 subunit.[1][2][3] The activation of PI3K initiates a signaling cascade, most notably the PI3K/AKT pathway, which is a central regulator of cell proliferation, growth, survival, and metabolism.[4] Dysregulation of this pathway is a common hallmark of many cancers, making this compound a critical reagent for studying the consequences of PI3K pathway activation in cancer biology.

Mechanism of Action: The PI3K/AKT Signaling Pathway

Upon entering the cell, this compound directly activates PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).

Activated AKT then phosphorylates a multitude of downstream targets, leading to:

-

Promotion of Cell Cycle Progression: AKT can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β), which in turn leads to the stabilization and accumulation of Cyclin D1. Cyclin D1 is a key regulatory protein that promotes the transition from the G1 to the S phase of the cell cycle.

-

Inhibition of Apoptosis: AKT can phosphorylate and inactivate pro-apoptotic proteins such as BAD, thereby promoting cell survival.

-

Stimulation of Cell Growth: AKT can activate the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of protein synthesis and cell growth.

The tumor suppressor protein PTEN (Phosphatase and Tensin Homolog) acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus antagonizing PI3K activity.

Quantitative Data on the Effects of this compound on Cancer Cell Proliferation

The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cell lines. It is important to note that this compound is often used to counteract the effects of pathway inhibitors, thus demonstrating the pathway's role in a particular cellular process.

| Cell Line | Assay | Treatment Condition | Effect of this compound | Reference |

| HeLa (Cervical Cancer) | CCK-8 (Cell Viability) | Co-treatment with GSK3B siRNA | Reversed the decrease in cell viability caused by GSK3B knockdown. | |

| HeLa (Cervical Cancer) | EdU (Proliferation) | Co-treatment with GSK3B siRNA | Reversed the decrease in cell proliferation caused by GSK3B knockdown. | |

| HCT116 (Colorectal Cancer) | CCK-8 (Cell Proliferation) | Co-treatment with PlncRNA-1 inhibitor | Reversed the suppression of cell proliferation caused by PlncRNA-1 inhibition. | |

| SW480 (Colorectal Cancer) | CCK-8 (Cell Proliferation) | Co-treatment with PlncRNA-1 inhibitor | Reversed the suppression of cell proliferation caused by PlncRNA-1 inhibition. |

| Cell Line | Assay | Treatment Condition | Effect of this compound on Protein Phosphorylation | Reference |

| HeLa (Cervical Cancer) | Western Blot | Co-treatment with GSK3B siRNA | Restored the levels of phosphorylated AKT (p-AKT). | |

| HeLa (Cervical Cancer) | Western Blot | Co-treatment with CP21R7 (GSK3B inhibitor) | Restored the levels of phosphorylated AKT (p-AKT). |

Experimental Protocols

Detailed methodologies for key experiments used to study the effects of this compound on cancer cell proliferation are provided below.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

1. Cell Seeding:

- Culture cancer cells (e.g., HeLa, HCT116) in appropriate growth medium.

- Trypsinize and count the cells.

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

- Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent).

- For combination studies, add the inhibitor or siRNA according to the specific experimental design, followed by the addition of this compound.

- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

- Add 10 µL of the MTT solution to each well.

- Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.

4. Solubilization of Formazan:

- After incubation, carefully remove the medium from each well.

- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

- Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis:

- Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

- Calculate the percentage of cell viability or proliferation relative to the control (untreated or vehicle-treated) cells.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

seed_cells [label="Seed cancer cells in a\n96-well plate"];

incubate_24h [label="Incubate for 24h"];

treat_cells [label="Treat cells with this compound\n(and/or inhibitors)"];

incubate_treatment [label="Incubate for desired\ntime (24-72h)"];

add_mtt [label="Add MTT solution to each well"];

incubate_mtt [label="Incubate for 4h"];

solubilize [label="Solubilize formazan crystals"];

read_absorbance [label="Measure absorbance at 570 nm"];

analyze_data [label="Analyze data and calculate\ncell proliferation"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells;

seed_cells -> incubate_24h;

incubate_24h -> treat_cells;

treat_cells -> incubate_treatment;

incubate_treatment -> add_mtt;

add_mtt -> incubate_mtt;

incubate_mtt -> solubilize;

solubilize -> read_absorbance;

read_absorbance -> analyze_data;

analyze_data -> end;

}

Western Blot for Protein Expression and Phosphorylation

This protocol provides a general framework for analyzing protein levels.

1. Cell Lysis:

- Seed cells in 6-well plates and treat with this compound as described above.

- After treatment, wash the cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate in a microcentrifuge tube.

- Incubate on ice for 30 minutes, vortexing occasionally.

- Centrifuge at 14,000 rpm for 15 minutes at 4°C.

- Collect the supernatant containing the protein extract.